Product packaging for 4-Iodocyclohexanone(Cat. No.:CAS No. 31053-10-8)

4-Iodocyclohexanone

Cat. No.: B109421
CAS No.: 31053-10-8
M. Wt: 224.04 g/mol
InChI Key: MHNOEIBCMLBZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodocyclohexanone is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The presence of both a ketone and an iodine functional group on the cyclohexane ring makes it a versatile building block for constructing complex molecular architectures. Researchers can utilize the iodine moiety for various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds. Concurrently, the carbonyl group is amenable to reactions like nucleophilic addition or reduction, or can serve as a handle for further functionalization. This dual reactivity profile allows this compound to be employed in the synthesis of diverse compound libraries, fine chemicals, and in the development of pharmaceuticals and materials. It is also a potential precursor for studying reaction mechanisms and stereochemistry in alicyclic systems. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment. Note: The specific applications, mechanistic details, and physical property data for this compound are areas for further research and verification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO B109421 4-Iodocyclohexanone CAS No. 31053-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31053-10-8

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

4-iodocyclohexan-1-one

InChI

InChI=1S/C6H9IO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2

InChI Key

MHNOEIBCMLBZKN-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1I

Canonical SMILES

C1CC(=O)CCC1I

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 4 Iodocyclohexanone and Analogous Structures

Direct Iodination Strategies

Direct iodination methods offer a straightforward route to α-haloketones by reacting a ketone with an iodine source. These strategies often rely on the generation of an enol or enolate intermediate, which then acts as a nucleophile.

Electrophilic iodination is a common method for the synthesis of α-iodoketones. libretexts.org This reaction typically proceeds through an acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with an electrophilic iodine source like molecular iodine (I₂). libretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to generate the enol. libretexts.org The electron-rich double bond of the enol then attacks the iodine, leading to the α-iodinated product. libretexts.org

Various reagents and conditions have been developed to facilitate this transformation. For instance, the combination of iodine with an oxidizing agent can enhance the reactivity of the iodine. acsgcipr.org Systems such as iodine in the presence of hydrogen peroxide have been used for the iodination of aryl alkyl ketones. chem-soc.si The choice of solvent can also play a crucial role in the regioselectivity of the reaction. mdpi.com

A range of iodinating agents can be employed, including N-iodosuccinimide (NIS) and iodine chloride. researchgate.net Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has also been reported for electron-rich aromatic compounds. acs.org

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the α-halogenation of ketones. mdpi.comresearchgate.net This technique can significantly reduce reaction times and improve yields. For instance, the bromination of aryl ketones has been successfully achieved using bromine in glacial acetic acid under microwave irradiation. mdpi.com A general protocol for the p-toluenesulfonic acid (pTsOH)-catalyzed bromination of ketones with N-bromosuccinimide (NBS) under microwave conditions has also been developed. researchgate.net

A novel method for the direct α-halogenation of carbonyl compounds involves the sequential treatment with [hydroxy(tosyloxy)iodo]benzene (B1195804) and magnesium halides under solvent-free microwave irradiation. capes.gov.br High-pressure microwave irradiation can also accelerate the Finkelstein reaction for preparing alkyl iodides. jk-sci.com

The use of an oxidant in conjunction with an iodine source is a highly effective strategy for the synthesis of α-iodoketones. mdpi.com The oxidant can regenerate the active electrophilic iodine species, improving the atom economy of the reaction. diva-portal.org

Several oxidant systems have been reported. For example, the combination of elemental iodine with an oxidant like oxygen or air, catalyzed by sodium nitrite (B80452) (NaNO₂), has been used for the aerobic oxidative iodination of organic molecules. diva-portal.org Other oxidants used in conjunction with iodine include m-iodosylbenzoic acid and Oxone®. mdpi.com The I₂/DMSO system has also been utilized as a green and efficient catalytic system for various transformations, including the synthesis of substituted quinolines where α-iodination of a ketone is a key step. researchgate.netrsc.orgacs.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are also effective oxidants for these transformations. researchgate.netwikipedia.org

The table below summarizes various oxidant-mediated iodination methods for ketones.

Iodine SourceOxidantSubstrate ScopeReference
I₂Air/NaNO₂(cat.)/H₂SO₄(cat.)Alkyl methyl ketones mdpi.com
NH₄IOxone®Alkyl ketones mdpi.com
I₂m-Iodosylbenzoic acidKetones mdpi.com
I₂H₂O₂Aryl alkyl ketones, cyclic ketones chem-soc.si
I₂DMSOAryl methyl ketones rsc.orgacs.org

Microwave-Assisted α-Halogenation Methodologies

Halogen Interconversion Routes

An alternative approach to synthesizing 4-iodocyclohexanone involves the conversion of other readily available halocyclohexanones.

The Finkelstein reaction is a classic and widely used method for converting alkyl chlorides or bromides to alkyl iodides. jk-sci.combyjus.comwikipedia.org This Sₙ2 reaction involves treating the haloalkane with a solution of sodium iodide (NaI) in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. wikipedia.org This method is particularly effective for primary halides and α-haloketones. byjus.comwikipedia.org Therefore, 4-bromocyclohexanone (B110694) can be efficiently converted to this compound using the Finkelstein reaction. jk-sci.comsciencemadness.org

The table below provides a general overview of the Finkelstein reaction.

ReactantReagentSolventProduct
Alkyl Bromide (e.g., 4-Bromocyclohexanone)Sodium Iodide (NaI)AcetoneAlkyl Iodide (e.g., this compound)
Alkyl ChlorideSodium Iodide (NaI)AcetoneAlkyl Iodide

Advanced Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted cyclohexanones is a significant challenge. Advanced synthetic methodologies have been developed to address this. For instance, cascade cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by Suzuki-Miyaura coupling, allows for the regio- and stereoselective synthesis of complex isoquinolinone structures. beilstein-journals.org While not directly applied to this compound in the provided context, such palladium-catalyzed cascade reactions represent a powerful strategy for constructing stereodefined cyclic systems. beilstein-journals.org

Another approach involves the isomerization of allylic alcohols catalyzed by iridium(III) complexes, combined with an aerobic oxidative iodination protocol. diva-portal.org This method provides a route to α-iodoketones as single constitutional isomers. diva-portal.org The development of stereoselective synthesis methods for related structures, such as indolizidine alkaloids and trisubstituted alkenes, indicates the potential for applying similar principles to achieve a stereoselective synthesis of this compound derivatives. researchgate.netscispace.com

Precursor Synthesis and Functionalization Pathways for this compound Derivatization

The strategic derivatization of the this compound scaffold is crucial for its application in various synthetic campaigns, particularly in the development of complex molecules and pharmaceutical intermediates. The synthetic utility of this compound is predicated on the reactivity of its two primary functional groups: the ketone and the carbon-iodine bond. Access to a diverse range of derivatives requires robust methodologies for both the synthesis of suitable precursors and the selective functionalization of the target molecule. Research in this area focuses on pathways that allow for the controlled introduction of various substituents and structural modifications.

Synthesis of Key Precursors

The synthesis of this compound and its analogs often begins with the preparation of a substituted cyclohexanone (B45756) ring. These precursors are strategically chosen to facilitate the eventual introduction of the iodine atom at the 4-position or to already contain a functional group at this position that can be converted to an iodide.

One significant class of precursors is 4-substituted cyclohexanones, which are valuable as key intermediates for materials like liquid crystals. researchgate.net A common industrial method to produce unsubstituted cyclohexanone involves the selective hydrogenation of phenol. researchgate.net This concept can be extended to substituted phenols. For instance, the catalytic hydrogenation of p-cresol (B1678582) over a palladium on active carbon (Pd-C) catalyst has been studied kinetically in a cyclohexane (B81311) solvent. researchgate.net Optimizing such catalytic systems is crucial for achieving high selectivity for the desired 4-substituted cyclohexanone.

Optically active γ-substituted cycloalkenones, such as 4-hydroxy-2-cyclohexenone, represent another vital class of precursors for creating chiral derivatives. mdpi.com These chiral building blocks can be prepared through various methods, including asymmetric catalysis. mdpi.com An enantioselective approach to synthesize both (R)- and (S)-isomers of 4-hydroxy-2-cyclohexenone starts from a common cyclohexenone precursor using asymmetric transfer hydrogenation with specific ruthenium catalysts. mdpi.com The resulting 4-hydroxycyclohexanone (B83380) derivatives can then be further manipulated. Generally, the introduction of iodine into an organic molecule relies on precursors with oxygen-containing functional groups, like alcohols. thieme-connect.de The hydroxyl group is typically modified to improve its ability to act as a leaving group, for example, by converting it into a sulfonate ester or by performing the substitution under strongly acidic conditions where the protonated alcohol can leave as a stable water molecule. thieme-connect.de

The table below summarizes synthetic pathways for relevant cyclohexanone precursors.

PrecursorStarting MaterialKey Reagents/CatalystReported YieldReference
4-Methylcyclohexanonep-CresolPd on active carbon (Pd–C), H₂Kinetics studied researchgate.net
(S)-4-Hydroxy-2-cyclohexenone1,4-Cyclohexanedione monoethylene ketal(S,S)-Bifunctional ruthenium catalyst~44% (4 steps) mdpi.com
(R)-4-Hydroxy-2-cyclohexenone1,4-Cyclohexanedione monoethylene ketal(R,R)-Bifunctional ruthenium catalyst~44% (4 steps) mdpi.com

Functionalization and Derivatization Pathways

Once this compound is obtained, its derivatization can proceed through several pathways, primarily targeting either the ketone carbonyl or the C-I bond.

Reactions at the C-I Bond: The iodine atom at the 4-position serves as a leaving group, enabling nucleophilic substitution reactions. However, the reactivity can be influenced by the ketone functionality. In one study, the direct nucleophilic substitution of the iodide in this compound with hydrogen peroxide (H₂O₂) mediated by a silver salt was attempted. nih.gov This method, which had been successful for converting iodocyclohexane (B1584034) to cyclohexyl hydroperoxide, failed to produce the desired secondary hydroperoxide from this compound. nih.gov Even protecting the ketone as a ketal did not facilitate the reaction, suggesting that the presence of the oxygen functionality at the 1-position electronically disfavors the substitution at the 4-position under these conditions. nih.gov

Reactions Involving the Ketone Group: Given the challenges in directly substituting the iodide, alternative strategies often involve initial modification of the ketone.

Conversion to Sulfonylhydrazines: To circumvent the failed hydroperoxidation, a successful alternative pathway involved the derivatization of the ketone. nih.gov 4-tert-Butyldimethylsilyloxy-cyclohexanone was condensed with p-toluenesulfonyl hydrazide to form the corresponding hydrazone, which was subsequently reduced to a sulfonylhydrazine. nih.gov This sulfonylhydrazine derivative then successfully underwent conversion to the desired hydroperoxide by treatment with H₂O₂ and sodium peroxide (Na₂O₂), demonstrating a functionalization pathway that begins at the ketone to ultimately achieve substitution at the C4 position. nih.gov

Baeyer-Villiger Oxidation: The ketone can be converted into an ester via Baeyer-Villiger oxidation. The oxidation of this compound results in the formation of the corresponding ε-caprolactone derivative. capes.gov.br This reaction transforms the cyclic ketone into a seven-membered lactone ring, offering a route to a different class of compounds.

Aldol (B89426) Condensation: The α-hydrogens adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in reactions like the aldol condensation. The reaction of cyclohexanones with substituted benzaldehydes is a common method to produce benzylidene-cyclohexanone derivatives, which have applications as factor Xa inhibitors. aip.orgnih.gov This pathway allows for the attachment of aryl groups to the cyclohexanone ring at the α-position.

The following table details key derivatization reactions starting from this compound or its close precursors.

Starting MaterialReaction TypeKey ReagentsProduct/ResultReference
This compoundNucleophilic SubstitutionH₂O₂, AgOCOCF₃No reaction (hydroperoxide not formed) nih.gov
This compound ketalNucleophilic SubstitutionH₂O₂, AgOCOCF₃No reaction nih.gov
4-Substituted CyclohexanoneHydrazone Formation/Reductionp-Toluenesulfonyl hydrazide, then NaBH₄4-Substituted cyclohexyl sulfonylhydrazine nih.gov
This compoundBaeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Iodo-ε-caprolactone capes.gov.br
CyclohexanoneAldol CondensationSubstituted Benzaldehyde, Base(Bis)benzylidene-cyclohexanone nih.gov

Mechanistic Investigations and Reactivity Profiles of 4 Iodocyclohexanone

Nucleophilic Substitution Processes at the Iodine Center

Influence of Ketone Functionality on Substitution Pathways

The presence of the ketone functionality in the cyclohexane (B81311) ring has been shown to be incompatible with certain nucleophilic substitution conditions. wikipedia.org In synthetic efforts aimed at installing a hydroperoxide group via direct substitution of the iodide with a peroxide source, the ketone moiety was found to interfere with the reaction. wikipedia.orgwikipedia.org Attempts to use 4-iodocyclohexanone directly, or its protected ketal variant, proved ineffective for this transformation. wikipedia.org This incompatibility suggests that the ketone group, even when not directly at the reaction center, can dictate the feasibility of substitution pathways, possibly due to undesired side reactions or instability under the required basic or nucleophilic conditions. wikipedia.orgwikipedia.org This contrasts with the modest reactivity of iodocyclohexane (B1584034) itself under similar conditions, highlighting the decisive role of the 4-position carbonyl group. wikipedia.org

Formation of Peroxidic Derivatives via Halide Displacement

The synthesis of peroxidic derivatives from this compound through direct nucleophilic displacement of the iodide has been explored. Specifically, investigations into the formation of δ-ketohydroperoxides using hydrogen peroxide as the nucleophile were undertaken. wikipedia.orgwikipedia.org This direct SN2-type approach on this compound was found to be challenging and ultimately not fruitful for the desired hydroperoxide installation. wikipedia.org The incompatibility of the ketone functional group with the reaction conditions necessitated a change in strategy, moving away from direct halide displacement on this specific substrate. wikipedia.orgwikipedia.org An alternative, more effective method involved converting the ketone to a sulfonylhydrazone, followed by reduction and subsequent treatment with H₂O₂ to successfully yield the hydroperoxide. wikipedia.org

Carbonyl Functionality Transformations

The carbonyl group of this compound is a versatile handle for various transformations, most notably demonstrated through highly selective enzymatic oxidation.

Biocatalytic Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, has been successfully applied to this compound using biocatalysts. wikipedia.org Whole cells of an engineered Escherichia coli strain that overexpresses cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter sp. NCIB 9871 have been utilized to perform this transformation. organicreactions.orgnih.gov This enzymatic system effectively oxidizes this compound, demonstrating the utility of biocatalysis for complex chemical conversions under mild conditions. nih.govorganic-chemistry.org The use of engineered whole-cell systems offers an advantage by allowing the reaction to proceed to completion in significantly less time compared to other biocatalytic systems like engineered baker's yeast. organicreactions.org

Table 1: Biocatalytic Baeyer-Villiger Oxidation of this compound

SubstrateBiocatalystProductEnantiomeric Excess (ee)Key Finding
This compoundEngineered E. coli expressing CHMO5-Iodooxepan-2-one (Lactone)>98%Absolute configuration assigned by X-ray crystallography. organicreactions.orgnih.gov

A key feature of the biocatalytic Baeyer-Villiger oxidation of this compound is its high degree of stereocontrol. The reaction proceeds with excellent enantioselectivity, yielding the corresponding lactone product, 5-iodooxepan-2-one, in over 98% enantiomeric excess (ee). organicreactions.orgnih.gov The high fidelity of the enzyme allows for the desymmetrization of the prochiral ketone into a highly enantioenriched chiral lactone. nih.gov The absolute configuration of the resulting lactone was unambiguously determined through single-crystal X-ray crystallography, providing definitive proof of the stereochemical outcome of the enzymatic oxidation. organicreactions.orgnih.gov

Cycloaddition and Rearrangement Chemistry

While the functional groups of this compound—a ketone and an alkyl iodide—suggest potential for various cycloaddition and rearrangement reactions, the literature providing specific examples starting from this compound is limited. Rearrangements like the Favorskii reaction are well-established for α-halo ketones, leading to ring contraction, but are not directly applicable to the γ-position of the iodo-substituent in this compound. organicreactions.org Similarly, cycloaddition reactions such as the Diels-Alder would require prior conversion of the saturated ring into a suitable diene or dienophile, and specific studies detailing such pathways for this compound are not extensively documented.

Exploration of Favorskii-Type Rearrangements in Related α-Halocyclohexanones

The Favorskii rearrangement is a notable reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives. rsc.orgorganic-chemistry.org For cyclic α-halo ketones, this transformation is characterized by a ring contraction. rsc.orgwikipedia.org The reaction is typically facilitated by a base such as a hydroxide (B78521) or an alkoxide. wikipedia.org

The generally accepted mechanism for the Favorskii rearrangement of an α-halocyclohexanone, such as 2-chlorocyclohexanone, commences with the abstraction of a proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the halogen). rsc.orgwikipedia.org This deprotonation leads to the formation of an enolate. organic-chemistry.orgwikipedia.org The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone (B1606653) intermediate. rsc.orgorganic-chemistry.orgwikipedia.org This intermediate is highly strained and susceptible to nucleophilic attack. wikipedia.org The nucleophile, such as a methoxide (B1231860) ion, attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropane (B1198618) ring to yield the most stable carbanion, which is subsequently protonated to afford the final ring-contracted product, a cyclopentanecarboxylic acid ester. rsc.orgorganic-chemistry.org

In cases where the α-halo ketone lacks an enolizable proton at the α'-position, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or semibenzilic acid rearrangement. organic-chemistry.orgresearchgate.net In this mechanism, the nucleophilic base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org This is followed by a 1,2-migration of an adjacent carbon with the concurrent expulsion of the halide ion, resulting in the ring-contracted product. organic-chemistry.orgnih.gov This pathway requires a conformation where the migrating carbon-carbon bond is anti-periplanar to the leaving group. nih.gov

Cyclopropanation Reactions with Iodomethylzinc Reagents (Analogous Substrates)

While direct cyclopropanation of this compound is not the primary focus, its reactivity can be analogously understood by examining the cyclopropanation of related cyclohexanone derivatives, such as enol ethers, using iodomethylzinc reagents. The Simmons-Smith reaction is a key method for cyclopropanation, utilizing a carbenoid, typically iodomethylzinc iodide (IZnCH2I), which is generated from diiodomethane (B129776) and a zinc-copper couple. harvard.edusbcollege.ac.in

This reaction is stereospecific, meaning the configuration of the double bond in the starting alkene is retained in the cyclopropane product. sbcollege.ac.in The mechanism is thought to proceed in a concerted fashion through a butterfly-shaped transition state involving the zinc carbenoid and the alkene. whiterose.ac.uk The Simmons-Smith reaction is effective for a variety of alkenes, including electron-rich olefins like enol ethers. sbcollege.ac.inwhiterose.ac.uk For instance, the enol ether of cyclohexanone can undergo diastereoselective cyclopropanation. When a chiral auxiliary, such as 2,4-pentanediol, is attached to the enol ether, high diastereomeric excess of the cyclopropyl (B3062369) ether product can be achieved. nih.gov

Modifications to the Simmons-Smith reaction have been developed to enhance reactivity and convenience. The Furukawa modification employs diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, which can be more effective for certain substrates, including vinyl ethers. sbcollege.ac.inorganic-chemistry.org The choice of solvent can also significantly impact the reaction outcome; for example, dichloroethane has been found to be a superior solvent in some cases. organic-chemistry.org The reactivity of the iodomethylzinc reagent can be tuned by altering the other substituent on the zinc atom, with reagents like (iodomethyl)zinc(II) trifluoroacetate (B77799) showing increased reactivity. harvard.edu

Cross-Coupling and Annulation Reactions

Palladium-Catalyzed Coupling Reactions Involving Halocyclohexanone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Several of these methodologies can be applied to halocyclohexanone scaffolds, enabling the introduction of various substituents.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is versatile and tolerates a wide range of functional groups. While direct examples with this compound are not prevalent in the provided context, the α-arylation of ketones, a related transformation, is well-established. acs.orgorganic-chemistry.org For instance, the palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides with potassium aryltrifluoroborate salts has been demonstrated, showcasing the feasibility of coupling α-halo carbonyl compounds. nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgmdpi.com This reaction can be extended to heterocyclic halides, as seen in the coupling of 2-amino-3-bromopyridines with terminal alkynes. nih.gov The carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide, can be used to synthesize aryl α,β-alkynyl ketones. rsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. byjus.comwikipedia.org Intramolecular versions of the Heck reaction are particularly useful for constructing ring systems. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction has seen broad application and has been refined through several generations of catalyst systems to accommodate a wide range of substrates. wikipedia.org

Below are illustrative data tables for palladium-catalyzed cross-coupling reactions involving halo-substituted cyclic and carbonyl compounds, which are analogous to the potential reactivity of this compound.

Table 1: Palladium-Catalyzed α-Arylation of α-Chloro Amides with Potassium Aryltrifluoroborates nih.gov

Entry α-Chloro Amide Aryltrifluoroborate Product Yield (%)
1 N,N-dibenzyl-2-chloroacetamide Potassium phenyltrifluoroborate N,N-dibenzyl-2-phenylacetamide 85
2 N,N-dibenzyl-2-chloroacetamide Potassium 4-methoxyphenyltrifluoroborate N,N-dibenzyl-2-(4-methoxyphenyl)acetamide 91
3 N,N-dibenzyl-2-chloroacetamide Potassium 4-(trifluoromethyl)phenyltrifluoroborate N,N-dibenzyl-2-(4-(trifluoromethyl)phenyl)acetamide 78
4 1-(2-chloroacetyl)piperidine Potassium phenyltrifluoroborate 1-(2-phenylacetyl)piperidine 82

Reactions were carried out with the α-chloro amide (0.50 mmol), potassium aryltrifluoroborate (0.525 mmol), XPhos-Pd-G2 (0.005 mmol), and Cs2CO3 (1.50 mmol) in THF/H2O at 100 °C for 18 h.

Table 2: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine (B76627) with Terminal Alkynes nih.gov

Entry Alkyne Product Yield (%)
1 Phenylacetylene 2-Amino-3-(phenylethynyl)pyridine 95
2 4-Ethynyltoluene 2-Amino-3-(p-tolylethynyl)pyridine 96
3 1-Ethynyl-4-methoxybenzene 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine 94
4 1-Heptyne 2-Amino-3-(hept-1-yn-1-yl)pyridine 85

Reactions were carried out with 2-amino-3-bromopyridine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh3)2Cl2 (0.03 mmol), CuI (0.06 mmol), and triethylamine (B128534) in DMF at 80 °C for 4 h.

Advanced Spectroscopic and Diffraction Based Characterization of 4 Iodocyclohexanone

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both infrared and Raman spectroscopy offer complementary information, creating a comprehensive vibrational profile or "fingerprint" of the molecule. uni-siegen.de

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a transition to be IR active, it must result in a change in the molecule's dipole moment. doitpoms.ac.uk The FT-IR spectrum of 4-Iodocyclohexanone is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for saturated cyclic ketones and is expected to appear in the region of 1725–1705 cm⁻¹. mdpi.com The presence of an electronegative iodine atom at the C-4 position can slightly influence the electronic environment of the carbonyl group, potentially shifting this peak. Another critical vibration is the C-I stretch, which, due to the high mass of the iodine atom, appears at a much lower frequency, typically in the range of 600–500 cm⁻¹. vulcanchem.com The spectrum also displays characteristic C-H stretching vibrations for the methylene (B1212753) (CH₂) groups of the cyclohexane (B81311) ring just below 3000 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch -CH₂- (ring) 2950-2850 Medium-Strong
C=O Stretch Ketone 1725-1705 Strong
CH₂ Scissoring -CH₂- (ring) ~1465 Medium

Note: The values are based on characteristic frequencies for the respective functional groups and may vary slightly based on the specific molecular environment and sample state.

As a complementary technique to FT-IR, FT-Raman spectroscopy detects light scattered from a molecule after it is irradiated with a monochromatic laser source. wpmucdn.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk This often means that symmetric, non-polar bonds produce strong Raman signals, while polar bonds are better observed in IR. hku.hk

In the FT-Raman spectrum of this compound, the C=O stretch also gives a distinct, though typically less intense, signal compared to its IR absorption. The symmetric vibrations of the cyclohexane ring's carbon skeleton are expected to be prominent. The C-I stretching vibration is also Raman active and provides confirmatory data for the presence of the carbon-iodine bond. hku.hk FT-Raman is particularly useful as it can be performed on aqueous samples and through glass or plastic packaging with minimal interference. researchgate.net

Table 2: Predicted FT-Raman Active Modes for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch -CH₂- (ring) 2950-2850 Strong
C=O Stretch Ketone 1725-1705 Medium
C-C Stretch Cyclohexane Ring 1200-800 Medium-Strong

Note: Raman intensities are relative and depend on the change in polarizability for a given vibration.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (Proton) and ¹³C (Carbon-13) NMR spectra reveal the number and type of hydrogen and carbon atoms in a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.

In this compound, the cyclohexane ring exists predominantly in a chair conformation. The protons and carbons are chemically distinct due to the substitution pattern.

¹H NMR: The proton on the carbon bearing the iodine atom (H-4) is expected to be the most downfield of the ring protons (excluding any deshielding effects near the carbonyl group) due to the electron-withdrawing nature of iodine. Its chemical shift would likely be in the δ 4.0-4.5 ppm range. The protons on the carbons adjacent to the carbonyl group (H-2 and H-6) would appear as multiplets in the δ 2.2-2.6 ppm range. The remaining ring protons (H-3 and H-5) would resonate further upfield.

¹³C NMR: The carbonyl carbon (C-1) will show the most downfield signal, typically above δ 200 ppm. mdpi.com The carbon attached to the iodine atom (C-4) will have its chemical shift significantly influenced by the heavy atom effect and is expected in the δ 20-35 ppm range. The carbons alpha to the carbonyl (C-2 and C-6) would appear around δ 40-50 ppm, while the remaining C-3 and C-5 carbons would be further upfield. creative-biostructure.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 - >200
C2, C6 2.2 - 2.6 40 - 50
C3, C5 1.8 - 2.2 30 - 40

Note: These are estimated values. Actual shifts depend on the solvent and the specific conformation (axial/equatorial) of the iodo group.

2D NMR experiments provide correlational data that map the relationships between different nuclei, which is essential for unambiguous signal assignment and structural confirmation. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. slideshare.net For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the ring, confirming the H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., linking the proton at δ ~4.2 ppm to the carbon at δ ~30 ppm, confirming their assignment as H-4 and C-4, respectively).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are bonded. libretexts.org NOESY is crucial for determining stereochemistry and conformation. For this compound, it can distinguish between the axial and equatorial conformers by showing correlations between the H-4 proton and other axial or equatorial protons on the ring. For example, an axial H-4 would show strong NOE cross-peaks to the other axial protons at the C-2 and C-6 positions.

¹H and ¹³C NMR Chemical Shift Analysis

Mass Spectrometric Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound (C₆H₉IO, Molecular Weight: 223.98 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 224. The fragmentation of cyclic ketones is a well-studied process and typically involves alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group. whitman.eduoptica.org Subsequent loss of neutral fragments like carbon monoxide (CO), ethene (C₂H₄), or the iodine radical (I•) leads to the formation of various daughter ions. whitman.edumiamioh.edu

Key fragmentation pathways could include:

Loss of the iodine atom to give a fragment at m/z = 97.

Alpha-cleavage followed by the loss of CO to generate characteristic fragment ions.

Complex ring-cleavage patterns leading to stable acylium ions or other charged species.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
224 [C₆H₉IO]⁺ Molecular Ion (M⁺)
127 [I]⁺ Iodine Cation
97 [C₆H₉O]⁺ Loss of I• from M⁺
69 [C₄H₅O]⁺ Further fragmentation after ring opening

Note: The relative abundance of these fragments constitutes the mass spectrum's unique fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise mass and elemental composition of a molecule. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This high level of accuracy is instrumental in distinguishing between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com

For this compound (C₆H₉IO), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements: Carbon (¹²C = 12.000000 amu), Hydrogen (¹H = 1.007825 amu), Iodine (¹²⁷I = 126.904473 amu), and Oxygen (¹⁶O = 15.994915 amu).

Theoretical Exact Mass Calculation for this compound (C₆H₉IO):

(6 * 12.000000) + (9 * 1.007825) + (1 * 126.904473) + (1 * 15.994915) = 223.975213 amu

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can experimentally verify this exact mass with a high degree of precision, typically within a few parts per million (ppm). researchgate.net This capability is crucial for confirming the identity of this compound in a sample and for elucidating the structures of its fragmentation products. researchgate.net

Table 1: Theoretical Isotopic Distribution for C₆H₉IO

Isotope Exact Mass (amu) Relative Abundance (%)
[M] 223.9752 100.00
[M+1] 224.9786 6.58

This table presents the predicted isotopic pattern for the molecular ion of this compound, which can be compared against the experimental data from an HRMS analysis for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and affinities for the stationary phase within the GC column. wikipedia.org

The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic feature that can be used for identification. For this compound, the specific retention time would depend on the column type, temperature program, and carrier gas flow rate used.

Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound would exhibit characteristic peaks corresponding to the loss of the iodine atom, as well as other fragments of the cyclohexanone (B45756) ring.

GC-MS is invaluable for:

Purity Assessment: By separating this compound from any impurities or starting materials, the purity of a sample can be accurately determined.

Isomer Analysis: While HRMS alone cannot distinguish between isomers, the chromatographic separation in GC-MS can often resolve different isomers of a compound, which would then be individually identified by their mass spectra. bioanalysis-zone.com For instance, GC-MS could potentially separate 2-iodocyclohexanone and 3-iodocyclohexanone from this compound, should they be present in a mixture.

Table 2: Hypothetical GC-MS Data for a this compound Sample

Peak Retention Time (min) Major m/z Fragments Tentative Identification
1 8.5 98, 70, 55, 42 Cyclohexanone
2 12.2 224, 97, 69 This compound

This table illustrates how GC-MS data could be used to identify components in a sample containing this compound and a related impurity.

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure

Key findings from an X-ray crystallographic analysis of this compound would include:

Confirmation of the Cyclohexane Ring Conformation: It would reveal whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the crystal lattice. The chair conformation is generally the most stable for cyclohexanone derivatives.

Position of the Iodine Atom: The analysis would confirm that the iodine atom is located at the C4 position of the cyclohexanone ring.

Axial vs. Equatorial Orientation: A crucial piece of information obtained would be the orientation of the iodine atom, whether it occupies an axial or equatorial position on the chair conformer.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as dipole-dipole interactions or halogen bonding, that influence the solid-state structure.

In one study, the absolute configuration of a derivative of this compound was successfully assigned using X-ray crystallography. capes.gov.brmolaid.comcnjournals.com

Table 3: Representative Crystallographic Data for a Cyclohexanone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.123
b (Å) 14.567
c (Å) 8.901
β (°) 109.45
Volume (ų) 748.9

This table provides an example of the type of crystallographic data that would be obtained from an X-ray diffraction experiment. Note that these values are representative and not specific to this compound itself.

Conformational Analysis via Spectroscopic Observables

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry. For this compound, the primary conformational equilibrium is between the two chair forms, one with the iodine atom in an axial position and the other with it in an equatorial position.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying these conformational equilibria in solution. researchgate.net The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are highly dependent on the dihedral angle between them, which in turn is dictated by the ring's conformation.

Studies on related halocyclohexanones have shown that the preference for the axial or equatorial conformer is influenced by a combination of steric and electronic factors. researchgate.netrsc.org For 2-halocyclohexanones, the axial conformer is the major form in all solvents for the iodo compound. researchgate.netrsc.org In the case of 4-substituted cyclohexanones, including those with halogen substituents, a conformational preference is also observed. researchgate.net

The conformational equilibrium can be quantified by determining the relative populations of the axial and equatorial conformers. This can be achieved by analyzing the NMR spectra at different temperatures or by using computational methods to correlate observed spectral parameters with theoretical values for each conformer.

Table 4: Conformational Energy Differences for Halocyclohexanones

Compound ΔE (eq-ax) (kcal/mol) in Vapor Phase Predominant Conformer in CCl₄
2-Chlorocyclohexanone 1.05 Axial
2-Bromocyclohexanone 1.50 Axial

This table, based on data for 2-halocyclohexanones, illustrates the increasing preference for the axial conformer as the halogen size increases. researchgate.netrsc.org A similar trend, though with different energy values, would be expected for the 4-substituted analogues.

Computational Chemistry and Theoretical Modeling of 4 Iodocyclohexanone

Quantum Chemical Methodologies for Electronic Structure Calculations

The accurate theoretical description of 4-iodocyclohexanone relies on a range of quantum chemical methods, from computationally efficient Density Functional Theory to more rigorous ab initio techniques. The choice of method is often a balance between desired accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like this compound. wikipedia.orgaimspress.com DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a favorable balance between accuracy and computational expense. wikipedia.orgq-chem.com

In practice, a DFT calculation involves selecting an exchange-correlation functional, which approximates the complex many-electron interactions. aimspress.cometprogram.org For molecules containing halogens, hybrid functionals are commonly employed. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with various approximations for the remaining exchange and correlation energies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that often provides reliable geometric and electronic properties for organic halides. Other functionals, such as those from the M06 suite or PBE, are also utilized depending on the specific properties being investigated.

Given the presence of the heavy iodine atom, dispersion corrections are important for accurately modeling non-covalent interactions. Empirical dispersion corrections, such as Grimme's D3 or D4 schemes, are frequently added to standard DFT functionals to account for van der Waals forces. google.com

For a more rigorous description of electron correlation, which is crucial for accurately predicting reaction barriers and excited states, ab initio ("from first principles") methods are employed. wikipedia.org These methods solve the electronic Schrödinger equation without empirical parameters.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to include dynamic electron correlation. For instance, in studies of the closely related iodocyclohexane (B1584034), MP2 has been used to calculate the geometries and harmonic wavenumbers of its conformers. ucl.ac.ukaip.org

For more complex electronic phenomena, such as photodissociation or reactions involving multiple electronic states, multi-reference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing molecules where the ground state is not well-represented by a single determinant, such as during bond breaking. google.comsobereva.comrsc.org In this approach, a specific set of "active" orbitals and electrons involved in the chemical process are treated with full configuration interaction. google.com To recover dynamic electron correlation on top of the static correlation described by CASSCF, second-order perturbation theory (CASPT2) is often applied. ucl.ac.ukaip.orgnih.gov For example, CASPT2 calculations have been instrumental in mapping the potential energy surfaces for the C-I bond fission in iodocyclohexane. ucl.ac.ukaip.org

The choice of basis set is a critical factor that dictates the accuracy of quantum chemical calculations. mdpi.com For heavy elements like iodine, special consideration is required due to the large number of electrons and the influence of relativistic effects.

Standard Pople-style basis sets, such as 6-311G**, may be used for lighter atoms (C, H, O), but they are generally not defined for iodine. aip.orgresearchgate.netpsicode.org For iodine, it is standard practice to use effective core potentials (ECPs), also known as pseudopotentials. researchgate.netacs.org ECPs replace the chemically inert core electrons of the iodine atom with a mathematical function, which serves two main purposes: it reduces the computational cost by decreasing the number of electrons treated explicitly, and it incorporates relativistic effects, which are significant for heavy elements, into the calculation. acs.org

Commonly used pseudopotentials for iodine include those from the Los Alamos National Laboratory (e.g., LANL2DZ) and the Stuttgart-Dresden (SDD) group. researchgate.net These are paired with valence basis sets that describe the outer electrons. For higher accuracy, correlation-consistent basis sets, such as Dunning's cc-pVTZ, are often used in conjunction with corresponding pseudopotentials (e.g., cc-pVTZ-PP). ucl.ac.ukaip.orgacs.org The selection involves balancing the desired accuracy with computational feasibility, with larger basis sets providing more flexibility for describing the electron distribution at a higher computational cost.

Table 1: Basis Set and Pseudopotential Strategies for Iodine-Containing Compounds This table provides examples of basis set and ECP combinations used in computational studies of molecules containing iodine.

Method Atoms Basis Set / ECP Purpose
MP2 C, H, I 6-311G** Geometry optimization of iodocyclohexane conformers ucl.ac.ukaip.org
CASPT2/CASSCF C, H cc-pVTZ Calculation of potential energy surfaces ucl.ac.ukaip.org
CASPT2/CASSCF I cc-pVTZ-PP (ECP) Calculation of potential energy surfaces, including relativistic effects ucl.ac.ukaip.org
DFT I def2-QZVPP / def2-ECP Benchmarking studies on iodine clusters acs.org

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CASSCF, CASPT2)

Molecular Reactivity and Electronic Property Descriptors

Computational chemistry provides powerful tools to predict the reactivity of molecules. For this compound, descriptors derived from the calculated electronic structure, such as frontier molecular orbitals and the molecular electrostatic potential, reveal key information about its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain chemical reactivity. numberanalytics.comwikipedia.orglibretexts.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. taylorandfrancis.comnumberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org A higher HOMO energy (EHOMO) indicates a greater tendency to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons, representing the molecule's capacity to act as an electrophile. libretexts.org A lower LUMO energy (ELUMO) suggests a greater propensity to accept electrons. taylorandfrancis.com

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen and iodine atoms. The LUMO is likely to be the antibonding σ* orbital associated with the C-I bond and the π* orbital of the carbonyl group. The precise energies and localizations of these orbitals, determined through quantum chemical calculations, can predict the most probable sites for nucleophilic and electrophilic attack. For instance, the low-lying C-I σ* orbital suggests that nucleophilic attack could lead to the cleavage of the carbon-iodine bond.

Table 2: Illustrative FMO Data for a Related Molecule This table shows representative HOMO-LUMO data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, to illustrate the concept. Specific values for this compound would require dedicated calculation.

Molecular Orbital Energy (eV) Description
HOMO -5.2822 Electron donor capability malayajournal.org
LUMO -1.2715 Electron acceptor capability malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in 3D space, providing a visual guide to its reactivity. uni-muenchen.demdpi.com The MEP represents the interaction energy between a positive point charge (a proton) and the molecule's electron cloud and nuclei. uni-muenchen.de It is plotted onto a constant electron density surface, with different colors indicating regions of varying potential. researchgate.netreed.edu

The standard color scheme is:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. malayajournal.orgresearchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or regions with poor nuclear screening. malayajournal.orgresearchgate.net

Green/Yellow: Regions of near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would reveal distinct reactive sites. The region around the carbonyl oxygen atom would be strongly negative (red) due to its lone pairs, making it a primary site for interaction with electrophiles and hydrogen bond donors. The hydrogen atoms on the cyclohexane (B81311) ring would exhibit positive potential (blueish-green). A particularly interesting feature would be the region around the iodine atom. Due to the phenomenon of σ-hole bonding, the iodine atom can exhibit an area of positive electrostatic potential along the extension of the C-I bond, making it an electrophilic site capable of forming halogen bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.denumberanalytics.com This approach allows for the quantitative assessment of electron delocalization through second-order perturbation theory, which evaluates the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These delocalization effects are crucial for understanding molecular stability. juniperpublishers.com

Further interactions involve the iodine substituent. The lone pairs of the iodine atom (n_I) and the C-I sigma bond (σ_C-I) can act as donors, interacting with adjacent antibonding orbitals (σ). The magnitude of these interactions is dependent on the specific conformation (axial or equatorial) of the iodine atom due to differing orbital alignments. While hyperconjugation involving the carbonyl group is significant, direct stereoelectronic donation from the iodine at the C-4 position to the carbonyl π orbital is minimal due to the distance and unfavorable geometry, a contrast to the effects seen in 2-halocyclohexanones. ufla.br

The stability of the system is enhanced by these delocalization events, with larger E(2) values indicating stronger interactions. researchgate.net

Table 1: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in Equatorial this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
σ (C3-C4) π* (C1=O) ~1.5 - 2.5 Hyperconjugation
σ (C5-C4) π* (C1=O) ~1.5 - 2.5 Hyperconjugation
n (O) σ* (C1-C2) ~5.0 - 6.0 Lone Pair Delocalization
n (O) σ* (C1-C6) ~5.0 - 6.0 Lone Pair Delocalization

Note: The values presented are hypothetical and for illustrative purposes, based on typical interactions in similar systems.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org According to QTAIM, atoms are defined as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org A chemical bond is indicated by the presence of a bond path—a line of maximum electron density linking two nuclei. wiley-vch.de

At a specific point along this path, known as the Bond Critical Point (BCP), the properties of the electron density provide quantitative information about the nature of the interaction. researchgate.netmuni.cz Key descriptors at the BCP include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

For this compound, QTAIM analysis would characterize all covalent bonds within the molecule.

C-I Bond : The C-I bond would exhibit a BCP with characteristics indicative of a polar covalent bond. The electron density (ρ(r)) would be moderate, and the Laplacian (∇²ρ(r)) would likely be small and positive, typical for interactions between a second-row element and a heavier halogen.

C=O Bond : The carbonyl double bond is characterized by a high value of ρ(r) and a significantly negative ∇²ρ(r), indicating a strong accumulation of charge characteristic of a shared interaction with significant covalent character. muni.cz The ellipticity of the bond would be high, reflecting its π-character. researchgate.net

Table 2: Representative QTAIM Parameters at Bond Critical Points (BCPs) for this compound

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Bond Type Indication
C-I ~0.10 ~+0.05 Slightly negative Polar Covalent
C=O ~0.35 ~-0.90 Negative Polar Covalent (Double)

Note: These values are illustrative and represent typical ranges for such bonds.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, providing a clear picture that corresponds to chemical concepts like covalent bonds and lone pairs. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (approaching 1) signify strong electron localization. In this compound, an ELF analysis would show distinct basins of attraction corresponding to the C-C, C-H, C-I, and C=O covalent bonds, as well as the non-bonding lone pair electrons on the oxygen and iodine atoms. researchgate.net

The Reduced Density Gradient (RDG) is a function derived from the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). chemrxiv.org Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the characterization of different interaction types:

Van der Waals interactions appear as large, low-density spikes.

Hydrogen bonds are represented by spikes at a similar density but with a negative sign.

Steric repulsion is indicated by spikes at a similar density but with a positive sign.

For this compound, RDG analysis is particularly insightful for visualizing the intramolecular steric interactions that govern conformational preferences. In the axial conformer, the analysis would reveal significant regions of steric repulsion between the iodine atom and the axial hydrogens at the C2 and C6 positions. chemrxiv.org

Average Localized Ionization Energy (ALIE) and Fukui Function Analysis

Average Local Ionization Energy (ALIE) and Fukui functions are conceptual Density Functional Theory (DFT) descriptors that predict molecular reactivity. researchgate.net

ALIE , defined as the average energy required to remove an electron at a specific point r in space, identifies regions where electrons are most weakly bound. nih.govnih.gov These sites, marked by the lowest ALIE values, are the most susceptible to attack by electrophiles or radicals. nih.gov For this compound, the lowest ALIE values are expected to be found above and below the plane of the oxygen atom, corresponding to its lone pair electrons.

The Fukui function , f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net It helps to identify specific reactive sites:

f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added).

f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed). researchgate.net

In this compound, the primary site for nucleophilic attack (highest f⁺(r)) would be the carbonyl carbon, which is electron-deficient due to the electronegativity of the oxygen atom. The primary site for electrophilic attack (highest f⁻(r)) would be the carbonyl oxygen, consistent with the ALIE prediction.

Table 3: Predicted Reactive Sites in this compound

Analysis Method Predicted Site for Nucleophilic Attack Predicted Site for Electrophilic Attack
ALIE Not applicable Carbonyl Oxygen

| Fukui Function | Carbonyl Carbon (high f⁺(r)) | Carbonyl Oxygen (high f⁻(r)) |

Conformational Landscape and Energetic Preferences

Evaluation of Axial and Equatorial Conformer Stabilities

Like other monosubstituted cyclohexanes, this compound exists predominantly in two interconverting chair conformations, with the iodine substituent occupying either an axial or an equatorial position. libretexts.org The relative stability of these two conformers is determined primarily by steric strain. fiveable.me

The conformation with the substituent in the equatorial position is generally more stable because it avoids unfavorable steric interactions. gmu.edu In the case of this compound, placing the bulky iodine atom in the axial position leads to significant destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on carbons C2 and C6. fiveable.me These interactions are a form of steric repulsion that raises the potential energy of the axial conformer.

Consequently, the conformational equilibrium strongly favors the equatorial conformer. The energy difference between the two, known as the A-value (Gibbs free energy difference, ΔG°), quantifies this preference. For halogens, the A-value increases with the size of the atom. Iodine, being the largest of the common halogens, has a significant preference for the equatorial position.

Table 4: Conformational Energy Preferences of this compound

Conformer Relative Energy (kcal/mol) Population at 298 K (%) Key Interaction
Equatorial-Iodo 0 (most stable) > 90% Minimal steric strain

Note: The energy difference is an approximation based on typical A-values for iodine.

Investigation of Intramolecular Interactions and Stereoelectronic Effects

The conformational preference in this compound is dominated by the balance of intramolecular interactions. As noted, the primary factor is steric hindrance.

Steric Effects : The van der Waals repulsion between the large axial iodine atom and the axial hydrogens at C2 and C6 is the most significant destabilizing interaction in the axial conformer. The equatorial position moves the substituent away from these hydrogens, minimizing this strain. fiveable.me

Stereoelectronic Effects : These effects arise from the spatial arrangement of orbitals and can lead to stabilizing interactions, such as hyperconjugation. e-bookshelf.dewikipedia.org In some halocyclohexanones, particularly at the C2 position, hyperconjugative donation from a halogen lone pair (n_X) or a C-X sigma bond (σ_C-X) into the carbonyl's antibonding orbital (π_C=O) can stabilize an axial conformer. ufla.brresearchgate.net However, in this compound, the iodine atom is too distant from the carbonyl group for this specific n_I → π_C=O or σ_C-I → π_C=O interaction to be geometrically favorable or electronically significant. While other hyperconjugative interactions exist (e.g., σ_C-C → σ_C-I), they are not strong enough to overcome the severe steric penalty of the axial iodine.

Therefore, the conformational landscape of this compound is less complex than that of its 2-iodo isomer. The energetic preference is overwhelmingly dictated by the avoidance of steric strain, leading to the pronounced stability of the equatorial conformer.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Cyclohexane
2-halocyclohexanones

Reaction Mechanism Simulations and Kinetic Barrier Calculations

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a substituted cyclic compound like this compound, theoretical modeling can map out reaction pathways, characterize fleeting intermediate structures, and quantify the energy hurdles that govern reaction rates. These simulations are fundamental to understanding reactivity, selectivity, and the underlying electronic changes during a chemical transformation.

The transition state is a critical, albeit transient, configuration along a reaction coordinate that represents the point of maximum potential energy. fiveable.mefiveable.me Its characterization is paramount to understanding the mechanism of a chemical reaction. ufl.eduresearchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface (PES), possessing one imaginary vibrational frequency corresponding to the motion along the reaction coordinate that connects reactants to products. fiveable.mee3s-conferences.org Methods such as Density Functional Theory (DFT) are routinely employed to locate and optimize the geometry of these high-energy structures. e3s-conferences.orgnih.gov

The activation energy (Ea) is the minimum energy required for reactants to overcome the energy barrier and proceed to products. wikipedia.orgsavemyexams.com It is defined as the difference in energy between the reactants and the transition state. fiveable.mesavemyexams.com The Arrhenius equation illustrates the exponential relationship between the activation energy and the reaction rate constant, where a lower Ea leads to a faster reaction. wikipedia.orgpurdue.edu Computational models can calculate this energy barrier, providing quantitative predictions of reaction kinetics. fiveable.mee3s-conferences.org For instance, in reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations could model the C-I bond cleavage, the formation of new bonds, and determine the associated activation energies for competing pathways.

Table 1: Illustrative Calculated Activation Energies for a Model Reaction

This table presents hypothetical data based on findings for related iodine-catalyzed reactions to illustrate the impact of a catalyst on activation energy, as would be determined through computational modeling.

Reaction PathwayCatalystCalculated Activation Energy (ΔG‡)Description
Model RearrangementUncatalyzed+130 kJ/molThe uncatalyzed reaction proceeds through a high-energy transition state, resulting in a slow reaction rate at standard temperatures.
Model RearrangementIodine-Catalyzed+110 kJ/molThe iodine catalyst stabilizes the transition state via halogen bonding, lowering the activation barrier and accelerating the reaction. d-nb.info

While many chemical reactions can be described on a single electronic ground-state potential energy surface (the Born-Oppenheimer approximation), photochemical processes often involve multiple electronic states. fiveable.me A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. fiveable.meyale.edu The study of processes involving transitions between these surfaces is known as non-adiabatic dynamics. mdpi.com

Detailed computational and experimental studies have been performed on the photodissociation dynamics of the closely related compound, iodocyclohexane. aip.orgnih.govucl.ac.uk Upon excitation with UV light, the iodocyclohexane molecule is promoted to an excited electronic state. aip.org The subsequent dynamics involve the cleavage of the carbon-iodine bond. These studies utilize velocity map imaging to analyze the speed and angular distributions of the resulting iodine atom fragments. aip.orgnih.gov

The experiments reveal that iodine atoms are produced in both their ground electronic state (I) and their spin-orbit excited state (I*). aip.orgnih.gov The formation of the majority ground-state I atoms cannot be explained by direct dissociation on the initially excited PES. Instead, it occurs through a non-adiabatic transfer, where the system "hops" from the initially populated potential energy surface to a different, dissociative surface via a conical intersection—a point where two potential energy surfaces become degenerate. aip.orgucl.ac.uk Electronic structure calculations are essential to map these surfaces and identify the regions of non-adiabatic coupling that govern the reaction outcome. aip.orgnih.gov The principles observed for iodocyclohexane, including the conformer-specific dynamics and non-adiabatic transitions, would be foundational for modeling the photochemistry of this compound, with the carbonyl group expected to influence the electronic structure and PES topography.

Table 2: Experimental Quantum Yields for I Formation in Iodocyclohexane Photodissociation*

Excitation Wavelength (λ)I* Quantum Yield (ΦI*)MethodReference
248 nm0.14 ± 0.02Time-resolved infrared diode laser absorption aip.orgnih.gov
266 nm0.22 ± 0.05Time-resolved infrared diode laser absorption aip.orgnih.gov

Transition State Characterization and Activation Energy Determination

Computational Approaches in Catalysis Relevant to Iodinated Compounds

Theoretical modeling is indispensable for designing and optimizing catalytic processes involving iodinated compounds. Computational methods can reveal the subtle noncovalent interactions that underpin catalytic activity and can be integrated with modern data science techniques to accelerate the discovery of new, highly efficient catalysts.

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis basic site, such as an oxygen or nitrogen atom. researchgate.netrichmond.edu Iodine, being a large and polarizable halogen, forms particularly effective halogen bonds, and this interaction has been harnessed in a variety of catalytic processes. d-nb.inforesearchgate.net

Computational chemistry, especially DFT, is a key tool for investigating and quantifying halogen bonding in catalytic cycles. nih.govacs.org Theoretical studies have shown that molecular iodine (I₂) can act as a simple but potent halogen-bond donor catalyst. d-nb.infoacs.org For example, in the Claisen rearrangement of allyl aryl ethers, DFT calculations revealed that iodine coordinates to the ether oxygen. d-nb.info This interaction stabilizes the transition state, resulting in a calculated reduction of the activation free energy by approximately 20 kJ/mol compared to the uncatalyzed reaction. d-nb.info Similarly, in Michael additions, the catalytic activity of iodine is attributed to halogen bonding with the carbonyl oxygen of the Michael acceptor, which lowers the reaction's activation energy. acs.org

More sophisticated catalysts, such as chiral iodoimidazolium salts, also rely on halogen bonding for their mode of action, and computational modeling is essential to understand the structural and electronic factors that control their catalytic efficiency and enantioselectivity. researchgate.net

Table 3: Comparison of Calculated Free Energy Barriers for I₂-Catalyzed vs. Uncatalyzed Claisen Rearrangement

ReactionTransition State ModelRelative Free Energy of Activation (ΔΔG‡)Reference
Allyl Aryl Ether RearrangementUncatalyzed0 kJ/mol (Reference) d-nb.info
Allyl Aryl Ether RearrangementI₂-Catalyzed (Oxygen Coordination)-20 kJ/mol d-nb.info

The search for novel catalysts is often a time-consuming and resource-intensive process. Machine learning (ML) and artificial neural networks (ANNs) are emerging as powerful computational tools to accelerate catalyst discovery by learning from existing data to predict the performance of new candidate structures. researchgate.netbeilstein-journals.org These approaches are well-suited to capture the complex, non-linear relationships between a catalyst's structure and its activity or selectivity. beilstein-journals.org

In the context of halogenation reactions, ML can be applied to design optimal catalysts. The process typically involves several key steps:

Data Collection: A dataset is compiled from experimental results or high-throughput computational screenings. This dataset includes the structures of various catalysts, substrates, and the corresponding reaction outcomes (e.g., yield, enantiomeric excess). beilstein-journals.orgmdpi.com

Feature Engineering: Molecules are converted into numerical descriptors that the ML model can process. These features can range from simple properties like molecular weight to complex quantum chemical parameters that describe electronic and steric properties. researchgate.net

Model Training: An ML algorithm, such as a support vector machine or an artificial neural network, is trained on the dataset to find correlations between the input features and the target properties. researchgate.netacs.org

Prediction and Design: The trained model is then used to predict the performance of a large library of virtual (in silico) catalysts, allowing researchers to prioritize the most promising candidates for experimental synthesis and testing. beilstein-journals.orgmdpi.com

For instance, ML models have been successfully used to predict the enantioselectivity of a disulfonimide-catalyzed atroposelective iodination, guiding the selection of optimal reaction conditions from a vast parameter space. beilstein-journals.org This data-driven approach significantly reduces the experimental effort required for catalyst optimization and opens new avenues for the rational design of catalysts for specific halogenation reactions.

Table 4: Conceptual Framework for a Machine Learning Model in Catalyst Design for Halogenation

Model ComponentDescriptionExample
Target Property The reaction outcome to be predicted.Enantiomeric excess (ee%) of a chiral product.
Input Features (Descriptors) Numerical representations of the catalyst and substrate.Steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett parameters, calculated atomic charges), and structural fingerprints. beilstein-journals.org
ML Algorithm The computational method used for learning the relationship.Artificial Neural Network, Gradient Boosted Trees, Support Vector Machine. researchgate.netacs.org
Training Data A set of known catalysts and their experimentally determined performance.A library of 50 chiral catalysts with their corresponding ee% values for a specific iodination reaction.
Application Using the trained model for virtual screening.Predicting the ee% for 1,000 new, untested catalyst structures to identify top candidates. beilstein-journals.org

Kinetic Studies and Reaction Mechanism Elucidation for Halogenation of Cyclohexanones

Kinetics of Cyclohexanone (B45756) Iodination

The iodination of cyclohexanone is a classic reaction in chemical kinetics studies, offering a clear example of how reaction rates can be dependent on reactant concentrations and catalytic influences. uvm.eduscribd.com The general rate law for this reaction is expressed as:

rate = k[Cyclohexanone]a[I3-]b[H+]c uvm.eduscribd.com

where k is the rate constant, and a, b, and c are the reaction orders with respect to cyclohexanone, triiodide, and hydrogen ions, respectively. uvm.eduscribd.com

Experimental Determination of Reaction Orders (e.g., Cyclohexanone, Triiodide, H⁺)

The orders of the reaction with respect to each reactant are determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the reaction rate. scribd.com This method, known as the method of initial rates, allows for the determination of the individual reaction orders (a, b, and c). scribd.com

A series of experiments can be conducted to determine these orders. For instance, by doubling the initial concentration of cyclohexanone while keeping the concentrations of triiodide and H⁺ constant, the effect on the initial rate can be measured. If the rate doubles, the reaction is first order in cyclohexanone. Similarly, the order with respect to H⁺ can be found by changing its initial concentration. The zero-order dependence on triiodide is confirmed by altering its concentration and observing no change in the reaction rate. scribd.com

Below is a representative data table illustrating how reaction orders are determined:

Experiment[Cyclohexanone] (M)[I₃⁻] (M)[H⁺] (M)Initial Rate (M/s)
10.10.0010.11.0 x 10⁻⁵
20.20.0010.12.0 x 10⁻⁵
30.10.0020.11.0 x 10⁻⁵
40.10.0010.22.0 x 10⁻⁵

From this data, comparing experiments 1 and 2 shows that doubling the cyclohexanone concentration doubles the rate, indicating a first-order dependence. Comparing experiments 1 and 3 shows that changing the triiodide concentration has no effect on the rate, indicating a zero-order dependence. Finally, comparing experiments 1 and 4 reveals that doubling the hydrogen ion concentration doubles the rate, indicating a first-order dependence.

Influence of Catalytic Species and Environmental Parameters on Reaction Rate

The rate of cyclohexanone iodination is significantly influenced by catalytic species, primarily the concentration of hydrogen ions (H⁺). uvm.edu The reaction is acid-catalyzed, meaning the presence of an acid increases the reaction rate. chemistrysteps.comwikipedia.org This is because the acid facilitates the formation of the enol tautomer of cyclohexanone, which is the reactive species in the rate-determining step. chemistrysteps.commasterorganicchemistry.com

Environmental parameters, particularly temperature, also play a crucial role. According to the Arrhenius equation, the rate constant, k, and therefore the reaction rate, increases with temperature. uvm.edu By studying the reaction at different temperatures, the activation energy (Ea) of the reaction can be determined. uvm.edu This is typically done by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant. uvm.edu

Spectrophotometric Methods for Reaction Progress Monitoring

The progress of the iodination of cyclohexanone can be conveniently monitored using spectrophotometry. scribd.comum.edu.my The triiodide ion (I₃⁻) has a distinct brown color in solution and absorbs light in the visible region of the electromagnetic spectrum, while all other reactants and products are colorless. uvm.eduscribd.com This color allows for the concentration of I₃⁻ to be tracked over time by measuring the absorbance of the solution. scribd.com

According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. scribd.com As the reaction proceeds, the concentration of I₃⁻ decreases, leading to a decrease in the absorbance of the solution. scribd.com By measuring the change in absorbance over time, the rate of disappearance of I₃⁻ can be determined, which is equal to the rate of the reaction. uvm.edu

A typical experimental setup involves preparing a reaction mixture and placing it in a cuvette inside a spectrophotometer. The absorbance is then recorded at regular time intervals. scribd.com A plot of absorbance versus time can be used to determine the initial rate of the reaction. youtube.com This graphical method is a powerful tool for studying the kinetics of this and other similar reactions. youtube.com

Postulated Mechanisms for α-Halogenation of Ketones

The α-halogenation of ketones, including cyclohexanone, can proceed through different mechanisms depending on whether the reaction is carried out in acidic or basic conditions. chemistrysteps.comwikipedia.org

In acidic conditions, the mechanism involves the formation of an enol intermediate. chemistrysteps.comlibretexts.orglibretexts.org The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of the enol tautomer. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile and attacks the halogen (in this case, iodine), leading to the α-halogenated ketone and regeneration of the acid catalyst. masterorganicchemistry.com The formation of the enol is the slow, rate-determining step, which is consistent with the observed kinetics where the rate is dependent on the ketone and acid concentrations but not the halogen concentration. libretexts.orgopenstax.org

Acid-Catalyzed Halogenation Mechanism:

Protonation of the carbonyl oxygen: The ketone is protonated by the acid catalyst. masterorganicchemistry.com

Enol formation (rate-determining step): A base (such as water) removes a proton from the α-carbon, leading to the formation of the enol. libretexts.org

Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks the electrophilic halogen. masterorganicchemistry.com

Deprotonation: A base removes the proton from the carbonyl oxygen to yield the α-halogenated ketone and regenerate the acid catalyst. masterorganicchemistry.com

Under basic conditions, the mechanism proceeds through an enolate intermediate. chemistrysteps.comwikipedia.org A base removes an α-proton to form a resonance-stabilized enolate ion. chemistrysteps.com This enolate then acts as a nucleophile and attacks the halogen. chemistrysteps.com In basic solutions, successive halogenations are often rapid because the electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making them easier to remove. wikipedia.orglibretexts.org

Base-Catalyzed Halogenation Mechanism:

Enolate formation: A base removes a proton from the α-carbon to form an enolate ion. libretexts.org

Nucleophilic attack by the enolate: The enolate attacks the electrophilic halogen. libretexts.org

The understanding of these mechanisms is crucial for controlling the outcome of the reaction. For example, if a monohalogenated product is desired, acidic conditions are typically used. wikipedia.org

Advanced Synthetic Applications and Derivatives Based on 4 Iodocyclohexanone

Utilization as a Chiral Synthon in Asymmetric Synthesis

Asymmetric synthesis is a critical field in chemistry focused on the preferential synthesis of one enantiomer or diastereomer of a chiral molecule. slideshare.netcutm.ac.in A chiral synthon, or chiral building block, is a molecule that contains a stereocenter and can be incorporated into a larger structure, effectively transferring its chirality to the final product. uvic.ca 4-Iodocyclohexanone, while achiral itself, serves as an excellent prochiral substrate for generating valuable chiral synthons.

A prominent example of this is its use in biocatalytic Baeyer-Villiger oxidations. researchgate.netresearchgate.net Whole cells of engineered Escherichia coli that overexpress the enzyme cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter sp. NCIB 9871 have been employed to catalyze the asymmetric oxidation of this compound. researchgate.net This enzymatic reaction converts the prochiral ketone into a chiral lactone, 5-iodooxepan-2-one.

The reaction proceeds with exceptional stereocontrol, yielding the lactone product in high chemical yields and with an enantiomeric excess (ee) greater than 98%. researchgate.netacs.org The high enantioselectivity demonstrates the enzyme's ability to differentiate between the two prochiral faces of the carbonyl group. The absolute configuration of the resulting chiral lactone was unequivocally determined through X-ray crystallography. researchgate.netacs.org The utility of this engineered bacterial system provides a straightforward and efficient method for producing highly valuable chiral building blocks for further synthetic endeavors. researchgate.netresearchgate.net

Table 1: Biocatalytic Asymmetric Oxidation of this compound

Substrate Biocatalyst Product Enantiomeric Excess (ee) Key Finding Reference
This compound Engineered E. coli expressing Cyclohexanone Monooxygenase 5-Iodooxepan-2-one >98% Demonstrates a highly efficient and enantioselective method to produce a valuable chiral building block. researchgate.net, acs.org

Development of Functionalized Cyclohexanone Building Blocks

The reactivity of the iodine atom in this compound provides a gateway for the development of a wide array of functionalized cyclohexanone building blocks. The carbon-iodine bond can be readily transformed through various organic reactions, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds.

The aforementioned Baeyer-Villiger oxidation is a prime example of creating a functionalized derivative, transforming the ketone into a chiral lactone. researchgate.net This lactone is itself a bifunctional building block, containing both an ester and an alkyl iodide, which can be manipulated in subsequent synthetic steps.

Beyond enzymatic methods, the iodine atom can serve as a handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. For instance, substitution reactions can be used to introduce alkoxy groups, such as a tert-butoxy (B1229062) group, creating derivatives like 4-tert-butoxy-cyclohexanone. This transformation replaces the reactive iodide with a bulky, acid-labile protecting group, which can be useful in multi-step syntheses. The potential for SN2-type reactions on iodo-cyclohexanones highlights their utility in forming new carbon-carbon and carbon-heteroatom bonds. ru.nl These functionalized cyclohexanones are valuable intermediates, providing access to a diverse range of structures that would be difficult to synthesize directly.

Integration into Complex Natural Product and Pharmaceutical Scaffold Synthesis

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. nih.govmdpi.com In drug discovery and natural product synthesis, scaffolds provide the basic framework for building new therapeutic agents and replicating complex natural architectures. nih.govnih.gov Cyclohexane (B81311) derivatives are considered key structural precursors for a plethora of synthetically important compounds, including many biologically active natural products and pharmaceuticals. researchgate.net

The chiral lactones and other functionalized building blocks derived from this compound are prime candidates for integration into the synthesis of complex molecules. The ability to generate a highly enantiopure lactone is particularly significant, as stereochemistry is crucial for biological activity. This chiral lactone serves as a powerful starting material for the synthesis of polyketide natural products and other targets containing tetrahydropyran (B127337) or similar heterocyclic systems.

While direct synthesis of a specific natural product from this compound is not detailed in the provided sources, the strategic importance of such building blocks is well-established. For example, polysubstituted cyclohexanone intermediates are key to the synthesis of natural products like xishacorene B. nih.gov Furthermore, the piperidine (B6355638) ring, a nitrogen-containing analogue of the cyclohexane ring, is a ubiquitous scaffold in pharmaceuticals such as donepezil. acs.org The synthetic strategies used to create functionalized cyclohexanones from this compound can be adapted to access these important pharmaceutical scaffolds. The versatility of the building blocks derived from this compound makes it an integral, albeit early-stage, component in synthetic routes targeting complex and biologically relevant molecules.

Comparative Analysis of Halogen Effects in Cyclohexanone Systems

Structure-Reactivity Relationships Across Halocyclohexanone Series

The position and nature of a halogen substituent on the cyclohexanone (B45756) ring significantly influence its chemical reactivity. The reactivity of halocyclohexanones is largely dictated by the interplay of inductive effects, steric hindrance, and the strength of the carbon-halogen (C-X) bond.

In nucleophilic substitution and elimination reactions, the reactivity of halocyclohexanones generally follows the order I > Br > Cl > F. savemyexams.com This trend is primarily attributed to the carbon-halogen bond strength, which decreases down the group. savemyexams.com The C-I bond is the weakest, requiring the least energy to break, thus making iodo-substituted cyclohexanones the most reactive in this series. savemyexams.com Conversely, the C-F bond is the strongest, rendering fluoro-substituted analogs the least reactive. savemyexams.com

The position of the halogen also plays a critical role. For instance, α-haloketones (halogen at C-2) exhibit unique reactivity due to the proximity of the halogen to the carbonyl group. Reactions of 2-halocyclohexanones with reagents like triethyl phosphite (B83602) can lead to the formation of enol phosphates. lehigh.edu The reactivity can also be influenced by stereoelectronic effects, where the orientation of the halogen (axial vs. equatorial) affects reaction pathways and rates. researchgate.netiisuniv.ac.in In contrast, halogens at the C-4 position, such as in 4-iodocyclohexanone, primarily exert their influence through inductive effects and their ability to act as a leaving group, with less direct interaction with the carbonyl's immediate electronic environment.

Conformational Preferences and Interconversion Dynamics of Halogen Analogs

The conformational equilibrium of substituted cyclohexanes, including halocyclohexanones, is a key determinant of their physical and chemical properties. Substituents on a cyclohexane (B81311) ring can occupy either an axial or an equatorial position, with the chair conformation being the most stable. The energy difference between these two positions is quantified by the A-value (Gibbs free energy difference, ΔG), which reflects the steric bulk of the substituent. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.org

For halogens, the A-values are influenced by a combination of atomic size and carbon-halogen bond length. masterorganicchemistry.com While atomic radius increases down the group (F < Cl < Br < I), the C-X bond length also increases. libretexts.orgmasterorganicchemistry.com This longer bond length for heavier halogens like bromine and iodine helps to reduce steric interactions when in the axial position, resulting in surprisingly similar and relatively small A-values for Cl, Br, and I. libretexts.orgmasterorganicchemistry.com Attractive London dispersion forces can also play a role in stabilizing axial conformers for larger halogens, counteracting some of the expected steric repulsion. researchgate.net

The presence of the carbonyl group in cyclohexanones introduces additional electronic factors that influence conformational preferences. In 2-halocyclohexanones, there is often a notable preference for the axial position, which is contrary to what would be predicted based on steric bulk alone. researchgate.netepa.govoup.com This preference is attributed to favorable stereoelectronic interactions, such as hyperconjugation between the lone pair of the halogen and the π* orbital of the carbonyl group. researchgate.netepa.gov

The dynamics of ring interconversion between chair conformations are also affected by substituents. uci.eduresearchgate.netacs.org For 4-substituted cyclohexanones, the substituent's A-value is the primary factor driving the equilibrium. The interconversion barrier between chair forms can be influenced by the nature of the substituent, although the fundamental process of ring flipping remains the same.

Table 1: A-Values for Halogen Substituents in Cyclohexane

Halogen SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47

Data sourced from multiple references. libretexts.orgubc.ca

Thermochemical Dissection of Carbon-Halogen Bond Energies (e.g., in Iodocyclohexanes)

The carbon-halogen (C-X) bond dissociation energy (BDE) is a critical thermochemical parameter that quantifies the strength of the bond and is defined as the standard enthalpy change required to cleave the bond homolytically. wikipedia.orgmasterorganicchemistry.com This value is fundamental to understanding the reactivity of organohalides, as many reactions involve the breaking of this bond. savemyexams.comlibretexts.org

A general and consistent trend is observed for carbon-halogen bond energies in haloalkanes: the bond strength decreases significantly as one moves down the halogen group. savemyexams.com The C-F bond is exceptionally strong, while the C-I bond is considerably weaker. This trend directly correlates with the reactivity of these compounds in reactions where the C-X bond is cleaved, such as nucleophilic substitution and elimination reactions. savemyexams.comlibretexts.org

For iodocyclohexane (B1584034), the enthalpy of formation (ΔfH°) in the liquid phase has been reported, providing insight into its thermodynamic stability. anl.govnist.gov The relatively low C-I bond energy is a key factor in the utility of iodoalkanes as synthetic intermediates, as the iodine atom can be readily displaced or involved in radical reactions.

The following table presents the average bond dissociation energies for the carbon-halogen bonds in simple alkanes, which serve as a good approximation for the corresponding bonds in substituted cyclohexanes.

Table 2: Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
C-F467111.6
C-Cl34682.7
C-Br29069.3
C-I22854.5

Data is representative for haloalkanes. savemyexams.com

Compound Index

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodocyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves iodination of cyclohexanone derivatives. Direct electrophilic iodination using iodine (I₂) with an oxidizing agent (e.g., HNO₃) or via halogen exchange (e.g., using KI and a chlorinated precursor) are common approaches. Key variables include temperature (40–80°C), solvent polarity (e.g., acetic acid for stabilization), and catalyst choice (e.g., H₂SO₄ as a Lewis acid). Yield optimization requires monitoring iodine stoichiometry and quenching side reactions (e.g., over-iodination). Purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the cyclohexanone backbone and iodine’s deshielding effect on adjacent protons (e.g., δ ~2.5–3.5 ppm for protons near the iodine substituent).
  • IR Spectroscopy : Detect the carbonyl stretch (~1710 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 224 (C₆H₉IO) and iodine’s isotopic signature (M+2 peak ~1:1 ratio).
    Cross-validation with melting point analysis and elemental analysis (C, H, I) enhances reliability .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and oxidation.
  • Spill Management : Neutralize with sodium thiosulfate to reduce iodine volatility, followed by adsorption using vermiculite.
  • Waste Disposal : Treat as halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., ring-opening vs. substitution) be controlled during this compound synthesis?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (≤50°C) favor substitution via an SN₂ mechanism, while higher temperatures (≥80°C) may promote ring-opening via retro-aldol pathways.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, whereas protic solvents (e.g., H₂O) increase ring-opening risks.
  • Additives : Catalytic amounts of crown ethers enhance iodide nucleophilicity, suppressing side reactions. Contradictions in reported yields often stem from incomplete purification or unaccounted solvent interactions .

Q. What computational methods predict the regioselectivity of this compound in nucleophilic attacks?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots (e.g., carbonyl carbon vs. iodine-adjacent positions).
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetone vs. THF).
  • Benchmarking : Compare with experimental kinetic data (e.g., rate constants for SN₂ vs. SN₁ mechanisms). Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) validated against crystallographic data .

Q. How do steric and electronic effects influence the stability of this compound derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Use X-ray crystallography or computational models to assess iodine’s hindrance on axial vs. equatorial conformers.
  • Electronic Profiling : Measure Hammett constants (σ) to quantify iodine’s electron-withdrawing impact on the carbonyl group.
  • Reactivity Studies : Compare Suzuki-Miyaura coupling yields with/without steric modifiers (e.g., bulky phosphine ligands). Data contradictions may arise from solvent polarity or catalyst loading inconsistencies .

Q. What strategies resolve contradictions in reported pKa values for this compound’s enol tautomers?

  • Methodological Answer :

  • pH Titration with UV-Vis : Monitor enol-keto equilibrium shifts at varying pH (4–10).
  • Isotopic Labeling : Use deuterated solvents (D₂O) to track proton exchange rates via ¹H NMR.
  • Theoretical Adjustments : Correct for solvent dielectric effects in computational pKa calculations (e.g., COSMO-RS model). Discrepancies often stem from solvent impurities or temperature fluctuations during measurements .

Methodological Frameworks

Q. How to design experiments investigating this compound’s role in asymmetric catalysis?

  • Methodological Answer :

  • Variable Isolation : Test enantioselectivity using chiral ligands (e.g., BINOL) while keeping temperature, solvent, and catalyst loading constant.
  • Control Experiments : Compare with non-iodinated analogs to isolate iodine’s electronic contributions.
  • Data Validation : Use chiral HPLC or polarimetry to confirm enantiomeric excess (ee%). Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to align with gaps in organocatalysis literature .

Q. What statistical approaches are optimal for analyzing kinetic data from this compound reactions?

  • Methodological Answer :

  • Nonlinear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order models).
  • Error Analysis : Calculate confidence intervals for rate constants using bootstrapping or Monte Carlo simulations.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by instrumental drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.